2-(Hydroxymethyl)-4-methoxybenzimidazole
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Overview
Description
2-(Hydroxymethyl)-4-methoxybenzimidazole is an organic compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to benzene and imidazole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-4-methoxybenzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method includes the reaction of o-phenylenediamine with 4-methoxybenzaldehyde in the presence of an acid catalyst, followed by reduction of the resulting imine to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzimidazoles depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxymethyl)-4-methoxybenzimidazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-4-methoxybenzimidazole involves its interaction with specific molecular targets. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(Hydroxymethyl)benzimidazole: Lacks the methoxy group, which may affect its solubility and reactivity.
4-Methoxybenzimidazole: Lacks the hydroxymethyl group, which may influence its biological activity.
2-(Hydroxymethyl)-5-methoxybenzimidazole: Similar structure but with the methoxy group in a different position, potentially altering its properties.
Uniqueness: 2-(Hydroxymethyl)-4-methoxybenzimidazole is unique due to the presence of both hydroxymethyl and methoxy groups, which can confer distinct chemical and biological properties. These functional groups can enhance its solubility, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications.
Biological Activity
2-(Hydroxymethyl)-4-methoxybenzimidazole is a compound within the benzimidazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxybenzimidazole with formaldehyde in the presence of an acid catalyst. This method allows for the introduction of the hydroxymethyl group at the 2-position of the benzimidazole ring, enhancing its solubility and biological activity.
Antitumor Activity
Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antitumor properties. A study demonstrated that this compound showed promising antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures achieved IC50 values in the low micromolar range, suggesting effective inhibition of tumor cell growth ( ).
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HCT 116 | 3.7 |
MCF-7 | 1.2 | |
HEK 293 | 5.3 | |
Doxorubicin | Various | 0.04 |
Etoposide | Various | 2.2 |
The antitumor activity is attributed to the compound's ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells ( ). Furthermore, studies have shown that related compounds induce apoptosis through mitochondrial pathways and increase reactive oxygen species (ROS) levels, which are critical mediators of cell death ( ).
Study on Antiproliferative Effects
A recent study evaluated the biological activity of several benzimidazole derivatives, including those with hydroxymethyl substitutions. The results indicated that compounds similar to this compound had marked antiproliferative effects when tested in vitro against various cancer cell lines ( ). The study highlighted that these compounds could serve as potential candidates for further development into anticancer agents.
Evaluation of Apoptosis Induction
In another investigation, the apoptotic effects of a related compound were assessed using flow cytometry. The results revealed a significant increase in early and late apoptosis in treated HepG-2 liver cancer cells, indicating that structural modifications such as hydroxymethyl substitutions enhance apoptotic induction ( ).
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
(4-methoxy-1H-benzimidazol-2-yl)methanol |
InChI |
InChI=1S/C9H10N2O2/c1-13-7-4-2-3-6-9(7)11-8(5-12)10-6/h2-4,12H,5H2,1H3,(H,10,11) |
InChI Key |
HAMRMOPTWLNZMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(N2)CO |
Origin of Product |
United States |
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